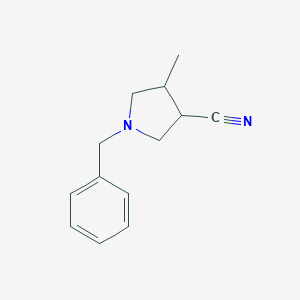

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGFETKZDQWILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400328 | |

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-24-6 | |

| Record name | 1-benzyl-4-methyl-pyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Pyrrolidine Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its non-planar, saturated scaffold allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, lesser-documented derivative: This compound . Given the limited publicly available data on this particular molecule, this document serves as both a repository of known information on analogous compounds and a predictive guide for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and data from closely related structures, we aim to provide a comprehensive technical resource for researchers venturing into the synthesis and utilization of this promising chemical entity.

Molecular Structure and Physicochemical Properties

Structural Analysis

This compound possesses a chiral pyrrolidine core, substituted at the 1-position with a benzyl group, at the 4-position with a methyl group, and at the 3-position with a nitrile group. The presence of two stereocenters at the 3 and 4 positions means the molecule can exist as four possible stereoisomers (two pairs of enantiomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R)). The stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.

Diagram: Molecular Structure of this compound

A 2D representation of the core structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and its close analogs. These values provide a baseline for experimental design.

| Property | This compound (Predicted) | 1-Benzyl-pyrrolidine-3-carbonitrile[3] | Methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate[4] | 1-Benzyl-3-methylpyrrolidine-3-carbonitrile[5] |

| CAS Number | Not available | 10603-52-8 | 885958-67-8 | 114373-05-6 |

| Molecular Formula | C₁₃H₁₆N₂ | C₁₂H₁₄N₂ | C₁₄H₁₉NO₂ | C₁₃H₁₆N₂ |

| Molecular Weight | 200.28 g/mol | 186.25 g/mol | 233.31 g/mol | 200.28 g/mol |

| Boiling Point | ~300-320 °C at 760 mmHg | 120 °C at 0.4 Torr | 302.2 °C at 760 mmHg | Not available |

| Density | ~1.05 g/cm³ | 1.08 ± 0.1 g/cm³ | 1.081 g/cm³ | Not available |

| LogP | ~2.0 | 1.6 | 2.2 | Not available |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | 23.79 Ų | 29.5 Ų | 23.79 Ų |

Synthesis and Purification

A robust synthetic route is paramount for the exploration of any new chemical entity. While a specific protocol for this compound is not published, a plausible multi-step synthesis can be designed based on established methodologies for constructing substituted pyrrolidines.

Proposed Synthetic Pathway

A logical approach involves the construction of the pyrrolidine ring via a Michael addition, followed by reductive amination and subsequent functional group manipulations.

Diagram: Proposed Synthesis of this compound

A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical but experimentally grounded approach.

Step 1: Synthesis of Diethyl 2-(benzylamino)-3-methylsuccinate (Michael Adduct)

-

To a solution of ethyl 2-cyano-3-methylbut-2-enoate (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add benzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude Michael adduct.

Step 2: Synthesis of 1-Benzyl-4-methyl-3-oxopyrrolidine-2-carboxylate (Dieckmann Condensation Product)

-

Dissolve the crude adduct from Step 1 in dry toluene (10 mL/mmol).

-

Add sodium ethoxide (1.5 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one

-

To the crude product from Step 2, add a 6M solution of hydrochloric acid (20 mL/mmol).

-

Heat the mixture to reflux for 12 hours.

-

Cool to room temperature and basify with a 4M sodium hydroxide solution until pH > 12.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Step 4: Synthesis of this compound

-

To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in a 2:1 mixture of dimethoxyethane and ethanol (10 mL/mmol) at 0 °C, add tosylmethyl isocyanide (TosMIC, 1.2 eq) and sodium ethoxide (2.0 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Spectroscopic Characterization (Predicted)

For a novel compound, spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

-

Benzyl CH₂: A singlet or AB quartet around δ 3.6-3.8 ppm, integrating to 2H.

-

Pyrrolidine Ring Protons: A series of multiplets between δ 2.0-3.5 ppm. The proton at C3 will likely be a multiplet coupled to the protons on C2 and C4. The proton at C4 will be coupled to the methyl group and the protons on C3 and C5.

-

Methyl Protons: A doublet around δ 1.0-1.2 ppm, integrating to 3H, coupled to the proton on C4.

¹³C NMR Spectroscopy

-

Nitrile Carbon: A signal in the range of δ 118-122 ppm.

-

Aromatic Carbons (Benzyl Group): Signals between δ 127-138 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 55-60 ppm.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region (δ 20-60 ppm). The C3 and C4 carbons will be in the lower field part of this region.

-

Methyl Carbon: A signal in the high-field region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C-N Stretch: An absorption in the fingerprint region, around 1100-1200 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 200.28).

-

Major Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 109.

-

Formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is often a base peak for benzyl-containing compounds.

-

Cleavage of the pyrrolidine ring.

-

Reactivity and Stability

The chemical reactivity of this compound is dictated by its key functional groups: the tertiary amine, the nitrile, and the aliphatic ring.

-

N-debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding secondary amine, 4-methyl-pyrrolidine-3-carbonitrile. This is a common deprotection strategy in multi-step synthesis.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle.

-

Reduction: It can be reduced to a primary amine (e.g., with LiAlH₄ or H₂, Raney Ni), yielding 1-benzyl-4-methyl-pyrrolidin-3-yl)methanamine.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, 1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid.

-

Grignard Reaction: Reaction with Grignard reagents will produce a ketone after hydrolysis of the intermediate imine.

-

-

Stability: The compound is expected to be stable under standard laboratory conditions. Strong acidic or basic conditions may lead to hydrolysis of the nitrile group. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[6] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The versatile nitrile functionality allows for the rapid diversification of the molecule, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

-

Neurological Disorders: Many centrally active compounds contain a substituted pyrrolidine ring. The lipophilicity of the benzyl group and the hydrogen bonding potential of derivatives from the nitrile group could be exploited in the design of agents targeting CNS receptors.

-

Enzyme Inhibitors: The rigid, three-dimensional structure of the pyrrolidine ring can be used to orient functional groups in a precise manner to interact with the active sites of enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for analogous compounds should be followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

Conclusion

This compound represents an intriguing, albeit under-characterized, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview based on the analysis of related compounds and established chemical principles. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to begin their own investigations into this promising molecule. As with any novel compound, careful and systematic experimental work will be key to unlocking its full potential.

References

-

MySkinRecipes. Pyrrolidine-3-carbonitrile. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

International Union of Crystallography. (2016). 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile. Available from: [Link]

-

Kewei Wisdom. Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate. Available from: [Link]

-

Cenmed Enterprises. 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile. Available from: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Available from: [Link]

-

SpectraBase. (3R,4S)-1-benzyl-3-besyl-4-methyl-pyrrolidine [FTIR]. Available from: [Link]

-

MDPI. (2020). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available from: [Link]

-

Next Peptide. 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid. Available from: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

ResearchGate. (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

SciELO México. (2015). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol. Available from: [Link]

-

PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available from: [Link]

-

ResearchGate. (2025). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available from: [Link]

-

PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]

-

ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]

-

PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. 885958-67-8(methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 5. cenmed.com [cenmed.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal building block for designing ligands that interact with complex biological targets. The this compound motif, in particular, combines several key features: a protected nitrogen atom, stereochemically rich carbons, and a versatile nitrile group which can serve as a bioisostere for a carbonyl group or be further elaborated into other functionalities like amines or tetrazoles. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable research compound, emphasizing mechanistic rationale and procedural detail for drug development professionals.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic strategy for this compound begins by identifying the robust pyrrolidine core as the primary synthetic challenge. The nitrile functionality is best installed late-stage from a more stable carboxylic acid derivative. This leads to the key intermediate, a 3-carboxylate ester, which can be constructed efficiently using a powerful cycloaddition reaction.

Caption: Retrosynthetic analysis of the target compound.

The chosen forward synthesis is a two-part strategy:

-

Part I: Pyrrolidine Core Synthesis: Construction of the key intermediate, methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, via a highly efficient 1,3-dipolar cycloaddition reaction.

-

Part II: Nitrile Formation: A robust two-step conversion of the intermediate ester to the final carbonitrile product via an amide.

Part I: Synthesis of the Key Intermediate via [3+2] Cycloaddition

The cornerstone of this synthesis is the [3+2] cycloaddition between an in situ-generated azomethine ylide and an electron-deficient alkene (a dipolarophile). This reaction is exceptionally powerful as it constructs the five-membered pyrrolidine ring and can set up to four stereocenters in a single, highly convergent step.[1][2]

Mechanistic Rationale: An azomethine ylide is a nitrogen-based 1,3-dipole.[2] It can be generated from the condensation of an α-amino acid, such as sarcosine (N-methylglycine), with an aldehyde, in this case, benzaldehyde. The decarboxylation of the resulting iminium ion intermediate readily forms the ylide. This transient ylide is immediately trapped by a dipolarophile, methyl crotonate, to yield the desired substituted pyrrolidine ring.[3] The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals of the dipole and dipolarophile.[4]

Caption: Workflow for the synthesis of the key pyrrolidine intermediate.

Experimental Protocol: Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sarcosine (1.0 eq), benzaldehyde (1.0 eq), and toluene (approx. 5 mL per mmol of sarcosine).

-

Ylide Generation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during imine formation. Continue refluxing for 2-3 hours until water evolution ceases. The reaction mixture will contain the generated azomethine ylide.

-

Cycloaddition: Cool the mixture to room temperature. Add methyl crotonate (1.1 eq) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the product as a mixture of diastereomers.

Expert Insights: The choice of a non-polar solvent like toluene is crucial for the efficient in situ generation of the ylide via azeotropic water removal. The reaction typically yields a mixture of cis and trans diastereomers, which can often be separated by careful chromatography. For many subsequent applications, the mixture can be carried forward.

Part II: Conversion of Ester to this compound

This transformation is a reliable two-step sequence: conversion of the methyl ester to the primary carboxamide, followed by dehydration to the nitrile.

Caption: Workflow for the conversion of the ester intermediate to the final nitrile product.

Experimental Protocol: Amidation and Dehydration

Step A: Synthesis of 1-Benzyl-4-methyl-pyrrolidine-3-carboxamide

-

Setup: Place the methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (1.0 eq) in a sealed pressure vessel.

-

Reaction: Add a 7N solution of ammonia in methanol. Seal the vessel tightly and stir the mixture at 60-70 °C for 24-48 hours.

-

Workup: Cool the vessel to room temperature before carefully opening. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude amide is often of sufficient purity to be used in the next step without further purification.

Step B: Synthesis of this compound

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the crude 1-benzyl-4-methyl-pyrrolidine-3-carboxamide (1.0 eq) and dissolve it in a suitable solvent like dichloromethane (DCM) or pyridine.

-

Dehydration: Cool the solution to 0 °C in an ice bath. Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq) or thionyl chloride (SOCl₂, 1.5 eq) dropwise, maintaining the temperature at 0 °C.[5]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amide.

-

Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or flash column chromatography to yield the final product.

Expert Insights: The dehydration step is exothermic and should be performed with caution, especially on a larger scale. Using a mild base like pyridine as a solvent can help neutralize the acidic byproducts (HCl) formed during the reaction with POCl₃ or SOCl₂, preventing potential side reactions with the pyrrolidine nitrogen. A wide variety of dehydrating agents exist, and the choice may be optimized based on substrate tolerance and desired reaction conditions.[6][7]

Data Summary

The following table summarizes key physical and chemical properties for the key intermediate and the final target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State (Predicted) |

| Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | C₁₄H₁₉NO₂ | 233.31 | 885958-67-8 | Colorless to light yellow liquid |

| This compound | C₁₃H₁₆N₂ | 200.28 | N/A | Oil or low-melting solid |

Safety & Handling

-

Benzaldehyde: Combustible liquid, harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

-

Toluene: Flammable liquid and vapor. Known reproductive toxicant. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Phosphorus oxychloride (POCl₃) / Thionyl chloride (SOCl₂): Highly corrosive and react violently with water, releasing toxic gases. Handle only in a dry fume hood with appropriate PPE, including acid-resistant gloves and face shield.

-

Ammonia solutions: Corrosive and toxic. Work in a well-ventilated area. Pressure may build up in sealed vessels upon heating; ensure the vessel is rated for the intended temperature and pressure.

Conclusion

The synthesis of this compound is most effectively achieved through a strategic, two-part approach. The initial construction of the pyrrolidine core via a [3+2] cycloaddition of an azomethine ylide offers a convergent and efficient route to the key carboxylate intermediate. Subsequent functional group manipulation through amidation and dehydration provides a reliable pathway to the target nitrile. This guide presents a robust and well-precedented methodology, grounded in established chemical principles, suitable for application in research and drug development settings.

References

-

Chemistry Steps. Preparation of Nitriles. Available from: [Link]

- Kaiser, E. M., et al. Preparation of Nitriles by Dehydration of Primary Carboxamides with a Supported phosphorus pentoxide reagent.

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

-

JoVE. Video: Preparation of Nitriles. (2023). Available from: [Link]

-

Master Organic Chemistry. Dehydration of amides to give nitriles. Available from: [Link]

-

Das, S., et al. Recent developments in dehydration of primary amides to nitriles. RSC Publishing. Available from: [Link]

-

Nägeli, I., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(10), 3230-3241. Available from: [Link]

-

Wikipedia. Azomethine ylide. Available from: [Link]

-

Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 160-183. Available from: [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. Available from: [Link]

-

Moshkin, V., et al. (2022). Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. ResearchGate. Available from: [Link]

-

El-Faham, A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5521-5528. Available from: [Link]

-

El-Faham, A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Available from: [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

-

Knight, J. G., et al. (2014). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. ResearchGate. Available from: [Link]

-

Moshkin, V., et al. (2022). Straightforward Synthesis of 3-Substituted Pyrrolidines from Active Methylene Compounds, Sarcosine and Formaldehyde. ResearchGate. Available from: [Link]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available from: [Link]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available from: [Link]

-

Zhang, Z., et al. (2023). Synthesis of dienes from pyrrolidines using skeletal modification. Nature Communications, 14(1), 7274. Available from: [Link]

- Google Patents. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]

-

Janssen, P. A. J., et al. (1995). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Available from: [Link]

-

Login, R. B. 3-Pyrrolidinylcarboxylic acids(PCA). Available from: [Link]

-

Mondloch, J. E., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Physicochemical Masterclass for Modern Drug Discovery

An In-Depth Technical Guide:

Introduction: Beyond Flatland—The Strategic Value of the Pyrrolidine Ring

In the landscape of medicinal chemistry, the pursuit of novel drug candidates is increasingly a three-dimensional endeavor. While flat, aromatic systems have their place, the limitations imposed by their rigid planarity have driven a shift towards scaffolds that offer greater spatial complexity and improved physicochemical properties.[1][2] The five-membered saturated heterocycle, pyrrolidine, has emerged as a cornerstone of this new paradigm.[3][4][5] Found in natural products, numerous FDA-approved drugs, and countless clinical candidates, the pyrrolidine ring is a versatile and powerful tool for the modern drug hunter.[3][4]

The strategic advantage of the pyrrolidine scaffold lies in its unique combination of features:

-

sp³-Hybridized Richness: The non-planar, three-dimensional nature of the ring allows for a more comprehensive exploration of pharmacophore space, enabling precise vectoral orientation of substituents to engage with biological targets.[1][2]

-

Inherent Chirality: The presence of stereogenic centers is a fundamental feature, allowing for the development of highly specific stereoisomers that can exhibit profoundly different biological profiles and binding modes.[1][2]

-

Tunable Physicochemical Properties: The pyrrolidine core provides a robust framework whose properties can be meticulously fine-tuned through substitution to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][6]

This guide provides an in-depth exploration of the core physicochemical properties of substituted pyrrolidines. We will dissect the causal relationships between structure and property, provide field-proven experimental protocols for their determination, and connect these fundamental characteristics to their ultimate impact on drug efficacy and developability.

Chapter 1: The Physicochemical Blueprint—Impact of Substitution

The utility of the pyrrolidine scaffold is realized through the strategic placement of substituents. Each modification, no matter how small, creates a ripple effect across the molecule's entire physicochemical profile. Understanding these effects is paramount for rational drug design.

Caption: Core physicochemical properties influenced by pyrrolidine substitution.

Basicity (pKa): The Ionization Game

The nitrogen atom within the pyrrolidine ring confers basicity, a critical parameter that governs a molecule's charge state at physiological pH (typically ~7.4).[1] The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.3.[7] This high basicity means it is predominantly protonated and positively charged in a biological environment. Substituents can dramatically alter this value:

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl groups on the carbon skeleton, particularly at the C2 position, decrease the electron density on the nitrogen atom through inductive effects. This stabilizes the neutral amine, making it a weaker base and thus lowering the pKa of its conjugate acid.[1][8]

-

Electron-Donating Groups (EDGs): Alkyl groups, for example, have the opposite effect. They increase electron density on the nitrogen, making it a stronger base and raising the pKa.

-

N-Substitution: Substitution directly on the pyrrolidine nitrogen is a common strategy. Replacing the N-H with an N-alkyl group can slightly increase basicity. However, introducing bulky or electron-withdrawing N-substituents can introduce complex steric and electronic effects that may decrease basicity.

Controlling pKa is essential for modulating properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

Lipophilicity (LogP & LogD): The Balance of Polarity

Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes. It is crucial to distinguish between two key metrics:

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule.

-

LogD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an ionizable compound like pyrrolidine, LogD at pH 7.4 (LogD₇.₄) is the more pharmacologically relevant parameter.[9][10]

Substituents modulate LogD in predictable ways:

-

Increasing Lipophilicity: Introducing non-polar, hydrocarbon-based groups (e.g., alkyl, phenyl) or halogen atoms like chlorine and bromine will generally increase LogP and LogD.

-

Decreasing Lipophilicity: Incorporating polar functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) will decrease LogP and LogD, thereby increasing hydrophilicity.[11] Fluorine substitution can be complex; while a single fluorine atom can decrease lipophilicity, multiple fluorine substitutions can have non-linear effects.[12]

The pyrrolidine ring itself, being a saturated heterocycle, generally contributes to lower lipophilicity and higher aqueous solubility compared to a corresponding aromatic ring like pyrrole.[1]

Table 1: Comparative Physicochemical Properties

| Property | Pyrrolidine (Saturated) | Cyclopentane (Carbocycle) | Pyrrole (Aromatic) |

| LogP | 0.46 | 3.00 | 0.75 |

| Aqueous Solubility | Miscible | Very low | 60 g/L |

| pKa (Conjugate Acid) | ~11.3 | N/A | ~0.4 |

| Hydrogen Bond Donor | Yes (N-H) | No | Yes (N-H) |

| Hydrogen Bond Acceptor | Yes (N lone pair) | No | Yes (π system) |

| Data compiled from various sources, including[1][7]. Values are approximate and serve for comparison. |

Conformational Control: The Power of the Pucker

Unlike rigid aromatic rings, the pyrrolidine ring is conformationally flexible, a phenomenon known as "pseudorotation".[1][2] It predominantly exists in two non-planar "envelope" conformations: Cγ-endo ("down") and Cγ-exo ("up").[13] The energetic balance between these conformers is subtle but can be decisively controlled by substituents, particularly at the C4 position.[13][14]

-

Electronegative Substituents: A 4-trans electronegative substituent (e.g., 4(R)-hydroxy in collagen) favors the exo pucker.[13][14] Conversely, a 4-cis electronegative substituent favors the endo pucker.[13][14]

-

Sterically Demanding Groups: A bulky group like a tert-butyl will strongly prefer a pseudoequatorial orientation, which can lock the ring into a specific pucker depending on its cis/trans configuration.[13][14]

This conformational locking is a powerful tool in drug design. By pre-organizing the molecule into a bioactive conformation that fits a target's binding site, potency can be significantly enhanced.

Caption: Predominant Cγ-endo and Cγ-exo envelope conformations of the pyrrolidine ring.

Chapter 2: Quantifying the Core: Experimental & Computational Workflows

Rational drug design relies on accurate data. Both experimental measurement and computational prediction play vital roles in characterizing substituted pyrrolidines. The workflow should be a self-validating system where computational models are built on high-quality experimental data and then used to prioritize the synthesis of new compounds for experimental validation.

Caption: Integrated workflow for physicochemical property assessment.

Protocol: pKa Determination by Potentiometric Titration

This method provides a gold-standard measurement of a compound's ionization constant.[15][16]

Causality: The protocol is designed to precisely measure the change in pH of a solution containing the pyrrolidine derivative as a strong acid or base titrant is added. The pKa is the pH at which the compound is 50% ionized, identifiable as the midpoint of the titration curve. Using a co-solvent is necessary for compounds with poor aqueous solubility.[15]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent system (e.g., water, or a water/methanol or water/DMSO mixture for poorly soluble compounds).[17]

-

Initial Titration: Place the solution in a thermostatted vessel (25°C) and begin stirring. Add standardized HCl titrant (e.g., 0.1 M) in small, precise increments, recording the pH after each addition until the pH plateaus at a low value.

-

Back Titration: Titrate the acidified solution with a standardized NaOH titrant (e.g., 0.1 M), again recording pH after each incremental addition until the pH plateaus at a high value.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. For co-solvent systems, perform titrations at several solvent ratios and extrapolate to 0% organic solvent using a Yasuda-Shedlovsky plot to determine the aqueous pKa.[17][18]

Protocol: LogD₇.₄ Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.[16][17]

Causality: The principle is to allow the compound to reach equilibrium between two immiscible liquids (n-octanol and a pH 7.4 buffer), which mimic the lipid and aqueous environments in the body. Pre-saturating the solvents is a critical step to ensure that the final volumes and properties of the two phases are not altered during the experiment, leading to a more accurate measurement.

Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and a phosphate buffer at pH 7.4. Vigorously mix equal volumes of the two solvents for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Compound Dosing: Prepare a stock solution of the test compound in the pre-saturated n-octanol (e.g., at 1 mg/mL).

-

Partitioning: In a glass vial, combine 1 mL of the compound-containing octanol phase with 1 mL of the pre-saturated pH 7.4 buffer.

-

Equilibration: Seal the vial and shake vigorously on a flat-bed shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous buffer phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Computational Prediction Methods

For high-throughput screening, computational methods are indispensable for predicting properties before a compound is synthesized.[19][20]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical and machine learning methods to correlate molecular descriptors (e.g., atom counts, topological indices) with experimentally determined properties.[21] They are fast and effective for large libraries of similar compounds.

-

First-Principles Methods: Approaches based on Density Functional Theory (DFT) can provide more accurate, physics-based predictions of properties like pKa by calculating the underlying energetics of protonation, though they are more computationally intensive.[22]

Chapter 3: The So What? Connecting Properties to Pharmacological Outcomes

The meticulous characterization of physicochemical properties is not an academic exercise; it is the foundation upon which successful drugs are built. These properties directly govern a molecule's Structure-Property-Activity Relationship (SPAR) and its ultimate ADME profile.[1][23]

-

Absorption: For oral drugs, a delicate balance of solubility and lipophilicity is required. A compound must be soluble enough to dissolve in the gastrointestinal tract but lipophilic enough to permeate the gut wall. The pKa will determine its charge state and thus its primary absorption mechanism.

-

Distribution: Once in the bloodstream, a drug's lipophilicity influences how widely it distributes into tissues. Highly lipophilic compounds may accumulate in fatty tissues or cross the blood-brain barrier, which can be desirable or a source of toxicity depending on the therapeutic target.

-

Metabolism & Excretion: The pyrrolidine ring can be a site of metabolism. While often stable, it can be bioactivated to form reactive iminium ions.[6] Substituents can be added to block these metabolic "soft spots." Furthermore, increasing a compound's polarity (lowering LogD) generally promotes renal excretion.

Case Insight: In the development of GPR40 agonists, medicinal chemists optimized a pyrrolidine-containing series by focusing on increasing molecular complexity and reducing polarity. This strategy led to a candidate with significantly improved aqueous solubility, better pharmacokinetics, and reduced off-target activities, demonstrating a direct link between the modulation of physicochemical properties and the creation of a superior drug candidate.[23]

Conclusion

The substituted pyrrolidine is far more than a simple scaffold; it is a dynamic, three-dimensional framework that offers medicinal chemists exquisite control over the fundamental properties that define a successful drug. By understanding the intricate interplay between substitution, conformation, and the core physicochemical characteristics of basicity, lipophilicity, and solubility, researchers can move beyond serendipity and towards the rational design of safer, more effective medicines. The protocols and principles outlined in this guide provide a robust system for characterizing these properties, enabling project teams to make data-driven decisions and unlock the full potential of this remarkable heterocyclic scaffold.

References

- Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 30.

-

Lätti, S., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6431-6439. [Link]

-

Lätti, S., & Koskinen, A. M. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6431-6439. [Link]

-

Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327. [Link]

-

Sadykova, A., Gazizov, A., Galkin, V., & Sinyashin, O. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Poyraz, S., Ataş, Ç., Yaktubay, N., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247053. [Link]

-

Poyraz, S., Ataş, Ç., Yaktubay, N., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Box, K., & Comer, J. (2008). pKa, Solubility, and Lipophilicity. ResearchGate. [Link]

-

Hah, J. M., Sharma, S., & Silverman, R. B. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Box, K., & Comer, J. (2008). pKa, Solubility, and Lipophilicity. Springer Nature Experiments. [Link]

-

Torres, F. M., et al. (2016). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Nakov, N., et al. (2020). Simultaneous Determination of pKa and Lipophilicity by Gradient RP HPLC. ResearchGate. [Link]

-

Acevska, J., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

-

Shakya, T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

ResearchGate. (2023). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. Creative Bioarray. [Link]

-

The Merck Index Online. (n.d.). Pyrrolidine. Royal Society of Chemistry. [Link]

-

Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Ögren, M., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. [Link]

-

Maiti, K. S., et al. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Semantic Scholar. [Link]

-

Unitt, J. F., et al. (2023). Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities. ResearchGate. [Link]

-

Maiti, K. S., et al. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Sci-Hub. [Link]

-

Afonin, A. V., et al. (2006). Different Types of Hydrogen Bonds in 2-substituted Pyrroles and 1-vinyl Pyrroles as Monitored by (1)H, (13)C and (15)N NMR Spectroscopy and Ab Initio Calculations. PubMed. [Link]

-

Narsireddy, M., & Kumar, K. (2012). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 77(17), 7245-7252. [Link]

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central. [Link]

-

Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

-

Svozil, D., et al. (2023). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Communications Chemistry, 6(1), 1-10. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Dearden, J. C. (2003). Prediction of physicochemical properties. PubMed. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

-

Gati, T., et al. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 20. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile

Foreword: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered structure allows for a three-dimensional arrangement of substituents, leading to a rich stereochemical landscape. The precise spatial orientation of these substituents is often critical for biological activity, as molecular recognition by enzymes and receptors is highly dependent on stereochemistry.[2] This guide provides a comprehensive technical overview of the stereoisomers of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile, a substituted pyrrolidine with significant potential in drug discovery. We will delve into a plausible stereoselective synthetic route, detailed methods for the characterization and assignment of stereochemistry, and robust protocols for the chromatographic separation of the individual stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, analysis, and properties of chiral pyrrolidine derivatives.

Stereochemical Possibilities of this compound

This compound possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist.[3] These stereoisomers consist of two pairs of enantiomers. The relative configuration of the substituents at C3 and C4 can be described as cis or trans, leading to two diastereomeric pairs.

Below is a Graphviz diagram illustrating the relationships between the four possible stereoisomers.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Benzylglycine methyl ester

-

(E)-Crotononitrile

-

Silver(I) acetate

-

Triethylamine

-

Anhydrous Toluene

Procedure:

-

To a solution of N-benzylglycine methyl ester (1.0 eq) and (E)-crotononitrile (1.2 eq) in anhydrous toluene (10 mL/mmol) is added silver(I) acetate (0.1 eq).

-

Triethylamine (1.2 eq) is added dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the silver salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product, a mixture of cis and trans diastereomers, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

-

Silver(I) acetate and Triethylamine: This combination is a common and effective catalytic system for the in situ generation of azomethine ylides from α-amino acid esters. The triethylamine acts as a base to deprotonate the ester, and the silver(I) coordinates to the resulting anion, facilitating the formation of the 1,3-dipole.

-

Toluene at 80 °C: The choice of a non-polar solvent and elevated temperature promotes the cycloaddition reaction and helps to control the stereoselectivity. The specific temperature is often optimized to balance reaction rate and selectivity.

-

(E)-Crotononitrile: The use of the (E)-isomer of the dipolarophile is crucial as the stereochemistry of the alkene is transferred to the newly formed stereocenters in the pyrrolidine ring.

Structural Elucidation and Stereochemical Assignment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of substituted pyrrolidines. [4]The chemical shifts and, more importantly, the coupling constants (J-values) of the pyrrolidine ring protons provide detailed information about the relative stereochemistry of the substituents.

Predicted ¹H NMR Spectral Characteristics for cis and trans Diastereomers

The relative stereochemistry of the methyl and cyano groups at C4 and C3, respectively, can be determined by analyzing the coupling constants between the protons on these carbons (H3 and H4) and the adjacent protons.

| Proton | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans | Key Coupling Constants (Hz) |

| H3 | ~3.2 - 3.5 | ~3.0 - 3.3 | J(H3, H4): cis ~ 7-9 Hz, trans ~ 3-5 Hz |

| H4 | ~2.8 - 3.1 | ~2.6 - 2.9 | J(H4, H5a/b): Varies with conformation |

| CH₃ | ~1.1 - 1.3 | ~1.0 - 1.2 | J(CH₃, H4): ~6-7 Hz |

| CH₂ (benzyl) | ~3.5 - 3.8 (AB quartet) | ~3.5 - 3.8 (AB quartet) | |

| Aromatic | ~7.2 - 7.4 | ~7.2 - 7.4 |

Rationale for Stereochemical Assignment:

The magnitude of the vicinal coupling constant between H3 and H4 (³JH3,H4) is diagnostic for the relative stereochemistry. Based on the Karplus relationship, a larger coupling constant is expected for a cis relationship (dihedral angle approaching 0° or 180° in certain conformations), while a smaller coupling constant is indicative of a trans relationship (dihedral angle approaching 90°). In substituted pyrrolidines, cis protons typically exhibit coupling constants in the range of 7-9 Hz, whereas trans protons show smaller couplings of 3-5 Hz. [5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Measure the coupling constants for the pyrrolidine ring protons, paying close attention to the J-value between H3 and H4 to assign the cis or trans configuration.

-

Use NOESY or ROESY experiments to confirm through-space correlations that support the stereochemical assignment. For the cis isomer, a NOE between H3 and the methyl protons at C4 would be expected.

-

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers and diastereomers. [6]The separation is achieved by exploiting the differential interactions of the stereoisomers with a chiral stationary phase (CSP). [7]For pyrrolidine derivatives, polysaccharide-based CSPs are often highly effective. [8] The following diagram illustrates the workflow for chiral HPLC separation.

Experimental Protocol: Chiral HPLC Separation

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.

Mobile Phase Optimization:

-

Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

-

Optimize the ratio of hexane and isopropanol to achieve baseline separation of all four stereoisomers. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution.

-

A small amount of a basic modifier, such as diethylamine (0.1%), can be added to the mobile phase to improve the peak shape of basic analytes.

Procedure:

-

Equilibrate the chiral column with the optimized mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL.

-

Inject 10 µL of the sample solution onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to each separated peak for further analysis or use.

| Expected Elution Order | Stereoisomer |

| Peak 1 | Enantiomer 1 of Diastereomer 1 |

| Peak 2 | Enantiomer 2 of Diastereomer 1 |

| Peak 3 | Enantiomer 1 of Diastereomer 2 |

| Peak 4 | Enantiomer 2 of Diastereomer 2 |

Note: The exact elution order will depend on the specific chiral stationary phase and mobile phase conditions used and must be determined experimentally.

Pharmacological Relevance and Future Directions

The pyrrolidine-3-carbonitrile motif is found in a number of pharmacologically active compounds. For example, certain substituted pyrrolidine-carbonitriles have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes. [9]The stereochemistry of the substituents on the pyrrolidine ring is often a critical determinant of inhibitory potency and selectivity. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for the discovery and development of new therapeutic agents.

This guide provides a robust framework for the synthesis and analysis of these stereoisomers. Future work should focus on the biological evaluation of the individual enantiomers and diastereomers to establish a clear structure-activity relationship (SAR). Such studies will undoubtedly pave the way for the rational design of novel and potent drug candidates based on the this compound scaffold.

References

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in modern drug discovery, with its saturated, three-dimensional structure offering a distinct advantage in exploring chemical space compared to flat, aromatic systems.[1][2] This non-planar scaffold allows for precise spatial arrangement of substituents, enhancing interactions with biological targets.[2] Within this important class of heterocycles, 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile represents a key intermediate, poised for the development of novel therapeutics. Its structure combines the conformational rigidity of the pyrrolidine core with the synthetic versatility of the nitrile group, a precursor to a multitude of functionalities including amines, carboxylic acids, and tetrazoles.

Physicochemical Properties and Structural Analogs

To appreciate the characteristics of this compound, it is instructive to examine its near relatives. The unmethylated parent compound, 1-Benzyl-pyrrolidine-3-carbonitrile , is registered under CAS Number 10603-52-8 .[3] Another closely related analog is methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate (CAS Number 885958-67-8) , which shares the same core skeleton but with a methyl ester in place of the nitrile.[4][5]

| Property | 1-Benzyl-pyrrolidine-3-carbonitrile | methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate |

| CAS Number | 10603-52-8[3] | 885958-67-8[4][5] |

| Molecular Formula | C12H14N2[3] | C14H19NO2[4][5] |

| Molecular Weight | 186.25 g/mol [3] | 233.31 g/mol [5] |

| Boiling Point | 120 °C at 0.4 Torr[3] | 302.2 °C at 760 mmHg[4] |

| Density | 1.08 g/cm³ (Predicted)[3] | 1.081 g/cm³[4] |

| Refractive Index | 1.573 (Predicted)[3] | 1.532[4] |

| Flash Point | 132.8 °C[3] | 103.9 °C[4] |

Table 1: Physicochemical data of key structural analogs.

The nitrile group in our target compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Strategic Synthesis of the Pyrrolidine Core

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. A common and effective strategy involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriately substituted alkene. This approach offers excellent control over stereochemistry, which is crucial for the synthesis of biologically active molecules.[6]

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of substituted pyrrolidines.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: In situ Generation of the Azomethine Ylide and Cycloaddition

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous toluene (10 mL/mmol), add crotononitrile (1.2 equivalents).

-

Add anhydrous triethylamine (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Rationale for Experimental Choices:

-

Solvent: Toluene is a common high-boiling, non-polar solvent suitable for reflux conditions.

-

Base: Triethylamine is a non-nucleophilic base used to facilitate the formation of the azomethine ylide.

-

Stereochemistry: The 1,3-dipolar cycloaddition can lead to a mixture of cis and trans diastereomers. The specific ratio is dependent on the reaction conditions and the nature of the substituents. The trans isomer is often the thermodynamically more stable product.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine core is a prevalent motif in numerous FDA-approved drugs.[1]

Potential Therapeutic Targets

-

Neurokinin (NK) Receptor Antagonists: Substituted pyrrolidines have shown promise as antagonists for NK receptors, which are implicated in pain, inflammation, and mood disorders.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a key component of several DPP-4 inhibitors used in the treatment of type 2 diabetes.

-

Antiviral Agents: The conformational constraints of the pyrrolidine ring can be exploited to design potent inhibitors of viral proteases and polymerases.

The introduction of a methyl group at the 4-position of the pyrrolidine ring can have a profound impact on the pharmacological properties of a molecule. This small alkyl group can influence the compound's binding affinity, selectivity, and metabolic stability by introducing steric bulk and altering the electronic properties of the scaffold.

Caption: Potential derivatization and therapeutic applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted pyrrolidines and nitriles should be followed. These compounds should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[8][9] In case of skin or eye contact, flush immediately with copious amounts of water.[8][9]

Conclusion

This compound stands as a promising, albeit less-documented, intermediate for the synthesis of novel chemical entities with therapeutic potential. By leveraging the extensive knowledge base of its structural analogs and employing established synthetic methodologies, researchers can effectively utilize this scaffold in their drug discovery programs. The strategic incorporation of the 4-methyl group offers a subtle yet powerful tool for fine-tuning the pharmacological profile of lead compounds, paving the way for the development of next-generation therapeutics.

References

- Sigma-Aldrich. (2025).

- Echemi. (n.d.).

- IUCr. (2016). 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile.

- Chem960. (n.d.). CAS No.

- Spectrum Chemical. (2015).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2024).

- Echemi. (n.d.). 1-benzyl-pyrrolidine-3-carbonitrile.

- Aceschem. (n.d.). 1823531-52-7 - Methyl 1-benzyl-4-(trifluoromethyl)

- 科华智慧. (n.d.).

- ChemScene. (n.d.). 17012-21-4 | 1-Benzyl-pyrrolidine-3-carboxylic acid methyl ester.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Echemi. (n.d.). methyl (3R,4R)

- Benchchem. (n.d.). Trans-1-benzylpyrrolidine-3,4-dicarbonitrile.

- (n.d.). Unlock Pharmaceutical Potential: Understanding (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol in Drug Discovery and Synthesis.

- Cenmed Enterprises. (n.d.). 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 885958-67-8(methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 5. CAS号:885958-67-8-METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE - Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate-科华智慧 [kehuaai.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has propelled it to the forefront of drug design and development.[1][2][3] The pyrrolidine ring is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[4][5] This guide provides a comprehensive overview of the diverse biological activities of pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Structural Advantage: Why Pyrrolidine?

The prevalence of the pyrrolidine motif in numerous FDA-approved drugs is not coincidental.[1][5][6][7] Its utility stems from a unique combination of physicochemical properties that medicinal chemists leverage to fine-tune the pharmacological profiles of drug candidates.

-

Three-Dimensionality and sp³ Hybridization: The saturated, non-planar nature of the pyrrolidine ring, a consequence of its sp³-hybridized carbon atoms, allows for an efficient exploration of three-dimensional pharmacophore space. This contrasts with flat, aromatic systems and enables more precise and complex interactions with biological targets.[1][2][3]

-

Stereochemical Richness: With up to four stereogenic centers, the pyrrolidine scaffold offers a high degree of stereochemical diversity, leading to a multitude of possible stereoisomers.[1][8] This is critically important as different stereoisomers can exhibit vastly different biological activities and binding affinities for enantioselective protein targets.[1][9] The naturally occurring amino acid L-proline, with its inherent chirality, is a frequent and valuable starting material for the stereoselective synthesis of pyrrolidine-containing compounds.[1][8]

-

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can significantly enhance the aqueous solubility of a molecule, a desirable trait for drug candidates.[9][10] The nitrogen can also act as a hydrogen bond donor (as an N-H group) or a hydrogen bond acceptor (when substituted), facilitating crucial interactions with biological macromolecules.[9][10]

A Spectrum of Biological Activities

The structural versatility of the pyrrolidine ring has been exploited to develop derivatives with a wide array of therapeutic applications. Recent research has highlighted their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme-inhibiting agents.[4]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxicity against various cancer cell lines.[11] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cancer cell proliferation, and disruption of critical signaling pathways.

One notable class of anticancer pyrrolidine derivatives is the spirooxindoles. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed and synthesized as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for the treatment of breast cancer.[1][12] Other studies have explored N-substituted pyrrolidines and coumarin-pyrrolidine hybrids, which have shown varying levels of anticancer activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).[11] The substitution pattern on the pyrrolidine ring plays a crucial role in determining the potency and selectivity of these compounds.[11] For example, certain pyrrolidine-carboxamide derivatives have been identified as potent antiproliferative agents that trigger apoptosis and inhibit epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[13]

| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action | Reference |

| Spirooxindole-pyrrolidine | HCT116 (Colon) | 8.5 - 15.2 µM | Not specified | [6] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 (Breast) | 3.1 - 5.8 µM | Not specified | [6] |

| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 µM | Not specified | [6] |

| Pyrrolidine-carboxamide | A-549, MCF-7, HT-29 | Mean IC₅₀ = 0.90 µM | EGFR/CDK2 inhibition, Apoptosis induction | [13] |

| Polysubstituted Pyrrolidines | HCT116, HL60 | IC₅₀ = 2.9 - 16 µM | G0/G1 cell cycle arrest, Apoptosis induction | [14] |

Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[15] Telaprevir and ombitasvir are two examples of pyrrolidine-containing drugs that inhibit viral proteases and other proteins essential for viral replication.[16] The development of pyrrolidine derivatives as inhibitors of viral neuraminidase, a key enzyme in the influenza virus life cycle, has also been an active area of research.[17] Furthermore, pyrrolidine dithiocarbamate (PDTC) has demonstrated potent antiviral activity against human rhinoviruses (the common cold virus) and poliovirus by interfering with viral protein expression.[18] More recently, novel pyrrolidines have been investigated as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[19]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrrolidine derivatives have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[12][20][21] The structure-activity relationship of these compounds is a key area of investigation to optimize their antibacterial potency.[12][20] For instance, certain synthetic pyrrolidine derivatives have demonstrated potent activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics.[21] Pyrrolidine-2,3-diones represent an underexplored class of heterocyclic scaffolds that have shown antimicrobial activity against Gram-positive pathogens and can act synergistically with existing antibiotics against bacterial biofilms.[22]

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have been investigated for a range of effects on the central nervous system. A notable example is the development of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which have demonstrated anxiolytic and centrally mediated muscle-relaxant properties.[23][24] The substitution pattern on the aryl ring was found to be critical in separating these desired activities from other CNS effects like sedation and hypnosis.[23][24] More recent research has explored 3-pyrrolidine-indole derivatives as selective modulators of serotonin 5-HT2 receptors for the potential treatment of mental disorders.[25] Additionally, novel pyrrolidinyl derivatives are being investigated as modulators of HCN2 channels for treating CNS and psychiatric disorders such as autism, mood disorders, and schizophrenia.[26]

Experimental Protocols: A Guide to Evaluation